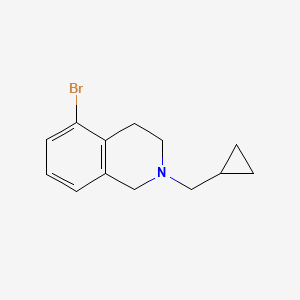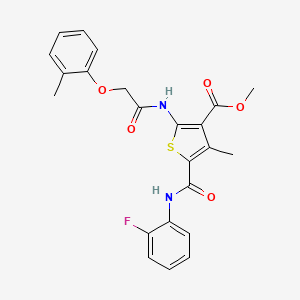![molecular formula C7H9BrN2O B12069110 2-[(3-Bromopyridin-4-yl)oxy]ethan-1-amine](/img/structure/B12069110.png)
2-[(3-Bromopyridin-4-yl)oxy]ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-Bromopyridin-4-yl)oxy]ethan-1-amine is a chemical compound with the molecular formula C7H9BrN2O It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromopyridin-4-yl)oxy]ethan-1-amine typically involves the reaction of 3-bromopyridine with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Aqueous or organic solvent such as ethanol
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent product quality and yield
Purification Steps: Including crystallization, distillation, or chromatography to obtain high-purity product
化学反応の分析
Types of Reactions
2-[(3-Bromopyridin-4-yl)oxy]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxide derivatives
Reduction: Reduction reactions can yield amine derivatives
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids under mild conditions
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride
Substitution: Sodium azide or other nucleophiles in polar solvents
Major Products Formed
Oxidation: N-oxide derivatives
Reduction: Amine derivatives
Substitution: Various substituted pyridine derivatives
科学的研究の応用
2-[(3-Bromopyridin-4-yl)oxy]ethan-1-amine has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds
Biology: Investigated for its potential as a ligand in biochemical assays
Materials Science: Utilized in the development of novel materials with specific electronic properties
Industry: Employed in the synthesis of agrochemicals and other specialty chemicals
作用機序
The mechanism of action of 2-[(3-Bromopyridin-4-yl)oxy]ethan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include:
Enzyme Inhibition: By binding to the active site of enzymes, it can inhibit their catalytic activity
Receptor Binding: Interaction with cellular receptors can trigger or block signaling pathways
類似化合物との比較
Similar Compounds
- 2-[(3-Bromopyridin-2-yl)oxy]ethan-1-amine
- 1-(4-Bromopyridin-2-yl)ethan-1-amine
- 2-(3-Bromopyridin-4-yl)ethan-1-ol
Uniqueness
2-[(3-Bromopyridin-4-yl)oxy]ethan-1-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and materials science.
特性
分子式 |
C7H9BrN2O |
|---|---|
分子量 |
217.06 g/mol |
IUPAC名 |
2-(3-bromopyridin-4-yl)oxyethanamine |
InChI |
InChI=1S/C7H9BrN2O/c8-6-5-10-3-1-7(6)11-4-2-9/h1,3,5H,2,4,9H2 |
InChIキー |
YGDDFXAVIPPWGS-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC(=C1OCCN)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B12069039.png)










![1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile](/img/structure/B12069106.png)

